molecular formula C15H10N2O B14312140 4-[Hydroxy(phenyl)methyl]benzene-1,2-dicarbonitrile CAS No. 111172-29-3

4-[Hydroxy(phenyl)methyl]benzene-1,2-dicarbonitrile

Cat. No.: B14312140
CAS No.: 111172-29-3
M. Wt: 234.25 g/mol
InChI Key: UNTIQVZFFIKHPF-UHFFFAOYSA-N
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Description

4-[Hydroxy(phenyl)methyl]benzene-1,2-dicarbonitrile is an organic compound that belongs to the class of aromatic nitriles It features a benzene ring substituted with a hydroxy(phenyl)methyl group and two cyano groups at the 1 and 2 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Hydroxy(phenyl)methyl]benzene-1,2-dicarbonitrile typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution reaction, where a benzene derivative undergoes substitution with an electrophile to introduce the desired functional groups . The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[Hydroxy(phenyl)methyl]benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo further substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst.

    Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield benzaldehyde derivatives, while reduction of the nitrile groups may produce benzylamine derivatives.

Scientific Research Applications

4-[Hydroxy(phenyl)methyl]benzene-1,2-dicarbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[Hydroxy(phenyl)methyl]benzene-1,2-dicarbonitrile involves its interaction with molecular targets and pathways within biological systems. The hydroxy group can form hydrogen bonds with biomolecules, while the nitrile groups can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: A simpler aromatic nitrile with a single cyano group.

    4-Hydroxybenzaldehyde: Contains a hydroxy group and an aldehyde group on the benzene ring.

    4-Cyanobenzaldehyde: Features a cyano group and an aldehyde group on the benzene ring.

Uniqueness

4-[Hydroxy(phenyl)methyl]benzene-1,2-dicarbonitrile is unique due to the presence of both hydroxy(phenyl)methyl and dicarbonitrile groups on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

111172-29-3

Molecular Formula

C15H10N2O

Molecular Weight

234.25 g/mol

IUPAC Name

4-[hydroxy(phenyl)methyl]benzene-1,2-dicarbonitrile

InChI

InChI=1S/C15H10N2O/c16-9-13-7-6-12(8-14(13)10-17)15(18)11-4-2-1-3-5-11/h1-8,15,18H

InChI Key

UNTIQVZFFIKHPF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC(=C(C=C2)C#N)C#N)O

Origin of Product

United States

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